2-[(3-Methoxypropyl)amino]isonicotinic acid
Overview
Description
2-[(3-Methoxypropyl)amino]isonicotinic acid is an organic compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . It is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
2-[(3-Methoxypropyl)amino]isonicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
2-[(3-Methoxypropyl)amino]isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid and its derivatives are known to have a wide range of targets, including both Gram-negative and Gram-positive bacteria . .
Mode of Action
It’s known that isonicotinic acid derivatives can be considered original isoniazid derivatives prodrugs since hydrazides are cleaved into isonicotinic acid, which is the bioactive form of isoniazid . This suggests that this compound may also act as a prodrug, being metabolized into an active form that interacts with its targets.
Biochemical Pathways
Isonicotinic acid derivatives are known to interfere with the metabolism of bacteria, leading to their bactericidal action .
Pharmacokinetics
The pharmacokinetics of isonicotinic acid derivatives are generally influenced by their chemical structure, which can affect their absorption, distribution, metabolism, and excretion .
Result of Action
Isonicotinic acid derivatives are known to have bactericidal action, suggesting that this compound may also have antimicrobial effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and the temperature . .
Biochemical Analysis
Biochemical Properties
2-[(3-Methoxypropyl)amino]isonicotinic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazide derivatives such as isoniazid, iproniazid, and nialamide . These interactions are essential for its function in biochemical pathways, influencing the activity of these enzymes and proteins.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes and alterations in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to interact with specific sites on enzymes and proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating the importance of dosage in achieving the desired outcomes without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for its function in biochemical reactions and its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s availability and efficacy in different cellular compartments .
Subcellular Localization
This compound is localized in specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its effects. This localization is crucial for the compound’s role in cellular processes and its overall impact on cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxypropyl)amino]isonicotinic acid typically involves the reaction of isonicotinic acid with 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxypropyl)amino]isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A parent compound with a carboxylic acid group at the 4-position of the pyridine ring.
Isoniazid: A hydrazide derivative of isonicotinic acid used as an anti-tuberculosis drug.
Ethionamide: An amide derivative of isonicotinic acid with antimicrobial properties.
Uniqueness
2-[(3-Methoxypropyl)amino]isonicotinic acid is unique due to the presence of the 3-methoxypropylamino group, which imparts distinct chemical and biological properties. This modification enhances its solubility, reactivity, and potential for various applications compared to its parent compound and other derivatives .
Properties
IUPAC Name |
2-(3-methoxypropylamino)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-15-6-2-4-11-9-7-8(10(13)14)3-5-12-9/h3,5,7H,2,4,6H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZKHCUPWYHTJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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